2-(1H-indol-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound that features an indole ring, a pyridine ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the acetamide group. The pyridine and pyrazine rings are then incorporated through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to handle large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
2-(1H-indol-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving cell signaling pathways and molecular interactions.
Industry: The compound can be used in the development of advanced materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
- 2-(1H-indol-1-yl)-N-(pyrazin-2-ylmethyl)acetamide
- 2-(1H-indol-1-yl)-N-((3-(pyridin-2-yl)pyrazin-2-yl)methyl)acetamide
Uniqueness
Compared to similar compounds, 2-(1H-indol-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide is unique due to the specific arrangement of its functional groups and rings. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-indol-1-yl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-19(14-25-11-7-15-4-1-2-6-18(15)25)24-13-17-20(23-10-9-22-17)16-5-3-8-21-12-16/h1-12H,13-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKXLGPCMAHBRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=NC=CN=C3C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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